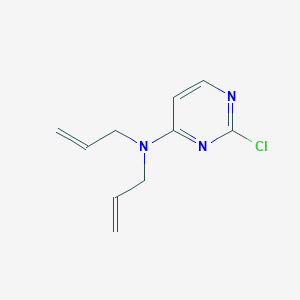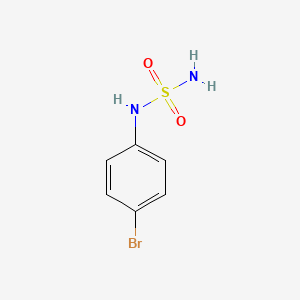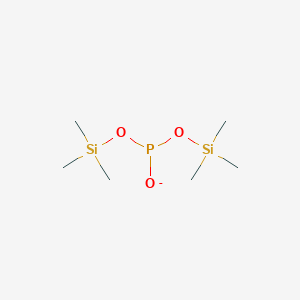
2,2,6,6-Tetramethyl-3,5-dioxa-4-phospha-2,6-disilaheptan-4-olate
Descripción general
Descripción
2,2,6,6-Tetramethyl-3,5-dioxa-4-phospha-2,6-disilaheptan-4-olate, also known as TMDDSHP, is an organosilicon compound that is widely used in the synthesis of various pharmaceuticals, agrochemicals, and industrial chemicals. It is a versatile reagent for the preparation of a wide range of organosilicon compounds, and its use in drug synthesis has been increasing in recent years due to its unique properties.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been synthesized and characterized in various research settings. For instance, studies have explored its synthesis through heterofunctional condensation and investigated its properties (N. V. Chizhova et al., 2000). Additionally, research has been conducted on the synthesis of sila-β-diketones, including 2,2,6,6-tetramethyl-2-silaheptane-3,5-dione, and their structural characterization (R. Claessen et al., 2004).
Reaction Mechanisms
- Quantum-chemical investigations have been carried out to understand the reaction mechanism of this compound with other chemicals, such as 2-methylimidazole, providing insight into the formation of organosilicon structures (V. Shagun et al., 2017).
Catalysis
- The compound has been used in the context of catalysis. Studies include the phosphine-catalyzed annulation to synthesize functionalized tetrahydropyridines (Xue-Feng Zhu et al., 2003), and its role in asymmetric catalysis for the synthesis of sterically hindered compounds (Scott A. Steiger et al., 2016).
Electrochemical Applications
- The compound's electrochemical properties have been explored in various studies. For example, its use in the electrochemistry of sterically hindered zwitterions and their derivatives has been examined (M. Kadirov et al., 2008). It has also been studied as a cathode material in lithium rechargeable batteries, showing promising applications in energy storage (Wei Guo et al., 2012).
Propiedades
IUPAC Name |
bis(trimethylsilyl) phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O3PSi2/c1-11(2,3)8-10(7)9-12(4,5)6/h1-6H3/q-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMDYQQIIKCKLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OP([O-])O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O3PSi2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596088 | |
| Record name | 2,2,6,6-Tetramethyl-3,5-dioxa-4-phospha-2,6-disilaheptan-4-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethyl-3,5-dioxa-4-phospha-2,6-disilaheptan-4-olate | |
CAS RN |
3663-52-3 | |
| Record name | 2,2,6,6-Tetramethyl-3,5-dioxa-4-phospha-2,6-disilaheptan-4-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bis(trimethylsilyl) phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






amine](/img/structure/B1370043.png)
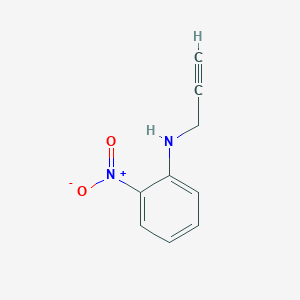



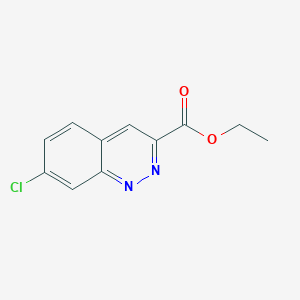
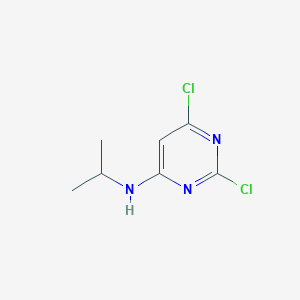
![1,6-Dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B1370058.png)
